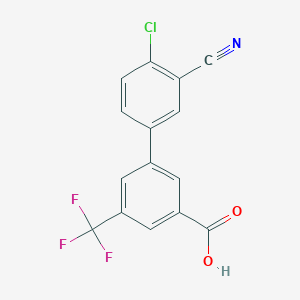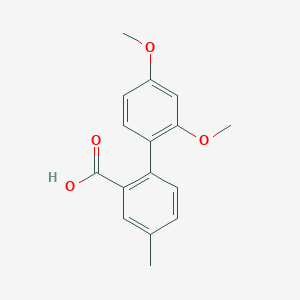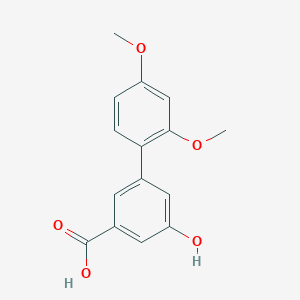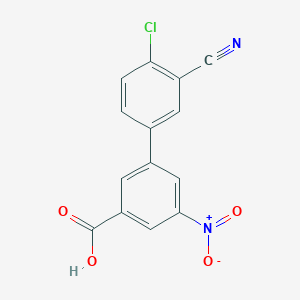
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%
Übersicht
Beschreibung
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% (4-DPMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C11H12O4. 4-DPMB has been widely studied for its various applications in scientific research, such as its use as a biochemical reagent, and its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been widely used as a biochemical reagent in scientific research. It has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not completely understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of biochemical assays. In addition, its inhibitory effects on tyrosinase, acetylcholinesterase, and monoamine oxidase can be used to study the effects of these enzymes on various physiological processes.
However, there are also some limitations to the use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is not as specific as some other reagents, and its effects on physiological processes are not well understood. In addition, its effects on enzymes may not be consistent across different species.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%. Further research could focus on the specific biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% on various species. In addition, the mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% could be further studied in order to better understand its effects on enzymes and physiological processes. Furthermore, the potential applications of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in drug development could be explored. Finally, further research could focus on the development of more specific and potent inhibitors of tyrosinase, acetylcholinesterase, and monoamine oxidase, based on the structure of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-7-5-12(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQZQNFXKPEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690791 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140461-95-5 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















